1-(2-Amino-3,4-dichlorophenyl)ethanone
Description
1-(2-Amino-3,4-dichlorophenyl)ethanone is an acetophenone derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at position 2 and chlorine atoms at positions 3 and 2. Its molecular formula is C₈H₇Cl₂NO, with a molecular weight of 203.04 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and Schiff bases due to its reactive amino and electron-withdrawing chloro substituents .
Properties
CAS No. |
777067-75-1 |
|---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2-amino-3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,11H2,1H3 |
InChI Key |
DQHYHGNNQZAKFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2-Amino-3,4-dichlorophenyl)ethanone with analogous acetophenone derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Related Compounds
Structural and Reactivity Comparisons
Substituent Effects: Amino Group: The presence of the -NH₂ group in this compound enhances its nucleophilicity, enabling reactions such as Schiff base formation (e.g., with aldehydes) . This contrasts with non-amino analogs like 3',4'-dichloroacetophenone , which lack direct functionalization sites. Chlorine Atoms: The 3,4-dichloro substitution pattern increases electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitution (e.g., nitration, sulfonation). This differs from 1-(2,4-dichlorophenyl)ethanone , where chlorine positions alter regioselectivity in further reactions.
Synthetic Utility: Schiff Base Formation: The amino group in the target compound facilitates condensation with carbonyl compounds, a reactivity absent in dichloroacetophenones like 3',4'-dichloroacetophenone .
Physicochemical Properties: Solubility: The amino group improves solubility in polar solvents (e.g., methanol, DMF) compared to non-amino dichloroacetophenones . Melting Points: While specific data for the target compound are unavailable, analogs like 1-(3,4-dichlorophenyl)-2-(methylsulfonyl)ethanone exhibit higher melting points (likely >150°C) due to strong intermolecular interactions from sulfonyl groups.
Research Findings and Challenges
Synthetic Challenges: Direct synthesis of this compound may require protection/deprotection strategies for the amino group during Friedel-Crafts acylation, similar to methods for 2-aminochalcone cyclization . Competing reactions (e.g., over-halogenation) in dichlorinated precursors necessitate precise control of reaction conditions .
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